molecular formula C8H14O2 B14738133 Methyl 4-methylhex-2-enoate CAS No. 2445-71-8

Methyl 4-methylhex-2-enoate

Cat. No.: B14738133
CAS No.: 2445-71-8
M. Wt: 142.20 g/mol
InChI Key: GUADBGOTWRWTRH-UHFFFAOYSA-N
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Description

Methyl 4-methylhex-2-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 4-methylhex-2-enoic acid and methanol. This compound is characterized by its fruity odor and is used in various chemical applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylhex-2-enoate can be synthesized through the esterification of 4-methylhex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amino or thio esters.

Scientific Research Applications

Methyl 4-methylhex-2-enoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving ester hydrolysis and enzyme activity.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fragrances and flavoring agents due to its fruity odor.

Mechanism of Action

The mechanism of action of methyl 4-methylhex-2-enoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in various metabolic pathways where esters serve as prodrugs or intermediates.

Comparison with Similar Compounds

  • Methyl 5-methylhex-2-enoate
  • Methyl 4-hydroxy-3-methylhex-2-enoate
  • Methyl 4-bromohexadec-2-enoate

Comparison: Methyl 4-methylhex-2-enoate is unique due to its specific structure, which includes a double bond and a methyl group at the fourth position. This structure imparts distinct reactivity and properties compared to its analogs. For instance, methyl 5-methylhex-2-enoate has a different position of the double bond, affecting its chemical behavior and applications.

Properties

CAS No.

2445-71-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 4-methylhex-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-7(2)5-6-8(9)10-3/h5-7H,4H2,1-3H3

InChI Key

GUADBGOTWRWTRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=CC(=O)OC

Origin of Product

United States

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